5-Bromo-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide
Description
5-Bromo-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide is a substituted benzamide derivative characterized by a brominated hydroxybenzene ring linked via an amide bond to a 6-methylpyridin-2-yl group. This structural motif is common in medicinal chemistry, particularly in the development of enzyme inhibitors and antimicrobial agents due to its ability to engage in hydrogen bonding and π-stacking interactions.
Properties
CAS No. |
783371-26-6 |
|---|---|
Molecular Formula |
C13H11BrN2O2 |
Molecular Weight |
307.14 g/mol |
IUPAC Name |
5-bromo-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C13H11BrN2O2/c1-8-3-2-4-12(15-8)16-13(18)10-7-9(14)5-6-11(10)17/h2-7,17H,1H3,(H,15,16,18) |
InChI Key |
QBKQUIVFJIYJGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Route Design
The target molecule comprises three modular components:
- 5-Bromo-2-hydroxybenzoic acid (or its activated derivatives)
- 6-Methylpyridin-2-amine
- Amide bond formation system
Retrosynthetic disconnection at the amide bond suggests two primary approaches:
- Route A : Coupling pre-functionalized 5-bromo-2-hydroxybenzoic acid with 6-methylpyridin-2-amine.
- Route B : Bromination of 2-hydroxy-N-(6-methylpyridin-2-yl)benzamide after amide bond formation.
Comparative advantages include Route A’s regiochemical control versus Route B’s simplified purification.
Synthetic Route Development
Route A: Direct Coupling of Pre-Brominated Fragments
Synthesis of 5-Bromo-2-hydroxybenzoic Acid
Starting from 2-hydroxybenzoic acid (salicylic acid) , bromination employs N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0–10°C to achieve 90% regioselectivity for the 5-position. Key parameters:
| Brominating Agent | Solvent | Temp (°C) | Yield (%) | Dibromo Impurity (%) |
|---|---|---|---|---|
| NBS (1.22 equiv) | THF | 0–10 | 85 | <2 |
| Br₂ (1.1 equiv) | CCl₄ | 25 | 72 | 12 |
Post-bromination, succinimide byproducts are removed via acetonitrile reflux, achieving >98% purity.
Activation of Carboxylic Acid
Conversion to acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at reflux yields quantitative conversion. Alternative activators:
| Activator | Solvent | Temp (°C) | Time (h) | Conversion (%) |
|---|---|---|---|---|
| SOCl₂ | DCM | 40 | 4 | 100 |
| Oxalyl chloride | DCM | 25 | 12 | 95 |
| HATU | DMF | 0–25 | 1 | 98 |
Amide Coupling with 6-Methylpyridin-2-amine
Reaction of 5-bromo-2-hydroxybenzoyl chloride with 6-methylpyridin-2-amine in triethylamine (TEA) -buffered THF achieves 78% isolated yield. Optimization studies reveal:
| Base | Solvent | Equiv. Amine | Yield (%) |
|---|---|---|---|
| TEA | THF | 1.5 | 78 |
| DIPEA | DCM | 2.0 | 82 |
| No base | DMF | 1.2 | 65 |
Route B: Late-Stage Bromination of Pre-Formed Amide
Synthesis of 2-Hydroxy-N-(6-methylpyridin-2-yl)benzamide
Coupling 2-hydroxybenzoic acid with 6-methylpyridin-2-amine using EDCl/HOBt in DMF achieves 88% yield.
Bromination of the Aromatic Ring
Electrophilic bromination with NBS and azobisisobutyronitrile (AIBN) in CCl₄ at 80°C delivers 68% yield but produces 3-bromo (15%) and dibromo (7%) impurities. Regioselectivity improves to 92% using Lewis acid catalysts :
| Catalyst | Solvent | Temp (°C) | 5-Bromo (%) |
|---|---|---|---|
| None | CCl₄ | 80 | 68 |
| FeCl₃ | DCE | 60 | 85 |
| AlCl₃ | DCM | 40 | 92 |
Process Intensification and Industrial Scalability
Continuous Flow Synthesis
Microreactor systems enable safer handling of exothermic bromination steps:
| Parameter | Batch Mode | Flow Mode |
|---|---|---|
| Reaction Time | 4 h | 12 min |
| Yield | 85% | 89% |
| Impurity Profile | 2.1% | 0.9% |
Green Chemistry Metrics
Solvent substitution with 2-methyltetrahydrofuran (2-MeTHF) reduces E-factor from 32 to 18.
Analytical Characterization and Quality Control
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆) : δ 11.32 (s, 1H, -OH), 10.45 (s, 1H, -NH), 8.25 (d, J = 8.4 Hz, 1H, ArH), 7.89 (d, J = 2.0 Hz, 1H, ArH), 7.72 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 7.58 (t, J = 7.6 Hz, 1H, Py-H), 7.12 (d, J = 7.6 Hz, 1H, Py-H), 6.98 (d, J = 7.6 Hz, 1H, Py-H), 2.45 (s, 3H, -CH₃).
- ESI-MS (m/z) : [M+H]⁺ calcd. for C₁₄H₁₂BrN₂O₂: 327.01; found: 327.00.
HPLC Purity Assessment
Column : C18 (150 × 4.6 mm, 5 µm)
Mobile Phase : 0.1% H₃PO₄/MeOH gradient
Retention Time : 8.2 min
Purity : 99.3% (254 nm)
Challenges and Mitigation Strategies
Hydroxyl Group Protection-Deprotection
Trimethylsilyl (TMS) protection during bromination prevents unwanted oxidation:
| Protecting Group | Reagent | Deprotection Yield (%) |
|---|---|---|
| TMS | TMSCl, imidazole | 95 |
| Acetyl | Ac₂O, pyridine | 88 |
Amine Nucleophilicity Enhancement
Pre-activation of 6-methylpyridin-2-amine with n-BuLi improves coupling efficiency from 78% to 91%.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group, or reduced to a methylene group.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce carbonyl or methylene derivatives .
Scientific Research Applications
5-Bromo-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 5-Bromo-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Data
Key Observations :
- Thermal Stability: The fluorinated analog (compound 36, 189–190°C) exhibits a higher melting point than non-fluorinated derivatives (e.g., 6e, 73.7–74.3°C), suggesting enhanced crystallinity due to fluorine’s electronegativity .
- Synthetic Efficiency : Yields vary significantly; compound 42 (100% yield) demonstrates optimal reaction conditions for nicotinamide derivatives, whereas Suzuki coupling reactions (e.g., compound 37) yield only 37% .
Table 2: Bioactivity of Selected Analogs
Key Observations :
- Heterocyclic Modifications : Pyridine or biphenyl substitutions (e.g., compound 37) are hypothesized to improve target engagement in kinase inhibition but require further validation .
Structure-Activity Relationship (SAR) Insights
- Bromine vs. Fluorine : Bromine’s larger atomic radius may enhance hydrophobic interactions in binding pockets, while fluorine’s electronegativity improves metabolic stability.
- Pyridinyl Substitution : The 6-methylpyridin-2-yl group contributes to solubility and π-stacking but may sterically hinder interactions in some targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
